molecular formula C9H10BrNO B1295507 N-Benzyl-2-bromoacetamide CAS No. 2945-03-1

N-Benzyl-2-bromoacetamide

Cat. No. B1295507
Key on ui cas rn: 2945-03-1
M. Wt: 228.09 g/mol
InChI Key: SXCURSCBIMAPDV-UHFFFAOYSA-N
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Patent
US06180629B2

Procedure details

1N NaOH (4.5 mmol) is added to 1-hydroxy-4-phenyl-phthalazine (1 g, 4.5 mmol) in ethanol (20 ml). After 15 minutes, N-benzyl bromoacetamide (1.32 g, 4.5 mmol) is added, the reaction mixture is diluted with ethanol (20 ml) and is stirred overnight. Filtration followed by washing with ethanol (50 ml) and then with water (50 ml) yields the title compound (0.67 g). (R1=benzyl, R2=phenyl, A=benzene, Y1=—CH2—C(O)—NH—, m=0, p=0).
Name
Quantity
4.5 mmol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.32 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[OH:3][C:4]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[C:7]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)=[N:6][N:5]=1.[CH2:20]([NH:27][C:28](=[O:31])[CH2:29]Br)[C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1>C(O)C>[O:3]=[C:4]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[C:7]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)=[N:6][N:5]1[CH2:29][C:28]([NH:27][CH2:20][C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1)=[O:31] |f:0.1|

Inputs

Step One
Name
Quantity
4.5 mmol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1 g
Type
reactant
Smiles
OC1=NN=C(C2=CC=CC=C12)C1=CC=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
1.32 g
Type
reactant
Smiles
C(C1=CC=CC=C1)NC(CBr)=O
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
is stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filtration
WASH
Type
WASH
Details
by washing with ethanol (50 ml)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
O=C1N(N=C(C2=CC=CC=C12)C1=CC=CC=C1)CC(=O)NCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.67 g
YIELD: CALCULATEDPERCENTYIELD 40.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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